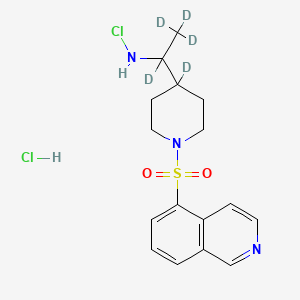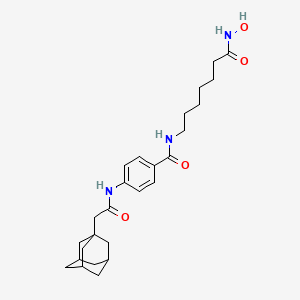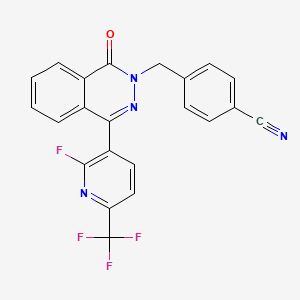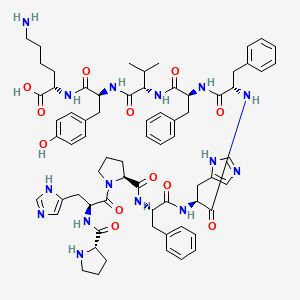
VDR agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D receptor agonist 2 is a compound that interacts with the vitamin D receptor, a member of the nuclear receptor family. The vitamin D receptor plays a crucial role in regulating the expression of genes related to calcium homeostasis, cell differentiation, proliferation, and immunomodulation . Vitamin D receptor agonist 2 is designed to mimic the effects of natural ligands like calcitriol, the active form of vitamin D3, and is used in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D receptor agonist 2 typically involves the modification of the seco-steroidal structure of vitamin D. One common method includes the hydroxylation of vitamin D3 at specific positions to produce the active form. The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of vitamin D receptor agonist 2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, including crystallization and chromatography, to isolate the active compound .
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin D receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of specific functional groups to enhance activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .
Major Products Formed
The major products formed from these reactions are hydroxylated derivatives of vitamin D3, which exhibit enhanced binding affinity to the vitamin D receptor .
Applications De Recherche Scientifique
Vitamin D receptor agonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of vitamin D analogs.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored as a therapeutic agent for conditions like osteoporosis, cancer, and autoimmune diseases.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mécanisme D'action
Vitamin D receptor agonist 2 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. This binding induces a conformational change in the receptor, allowing it to interact with coactivators and corepressors. The activated receptor then binds to specific DNA sequences, regulating the transcription of target genes involved in calcium homeostasis, cell proliferation, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcitriol: The natural active form of vitamin D3.
Ercalcitriol: A synthetic analog of vitamin D2.
Lithocholic Acid: An endogenous agonist of the vitamin D receptor.
Uniqueness
Vitamin D receptor agonist 2 is unique in its ability to selectively modulate the activity of the vitamin D receptor with reduced calcemic effects compared to natural ligands like calcitriol. This makes it a promising candidate for therapeutic applications where hypercalcemia is a concern .
Propriétés
Formule moléculaire |
C20H21F3O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-4-[(E)-2-[4-(4,4,4-trifluorobutoxy)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C20H21F3O3/c21-20(22,23)10-1-11-26-19-8-5-15(6-9-19)2-3-16-4-7-17(13-24)18(12-16)14-25/h2-9,12,24-25H,1,10-11,13-14H2/b3-2+ |
Clé InChI |
CTQPTDABPZGABD-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




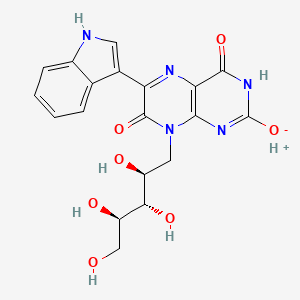

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
